molecular formula C19H14Br2N2O2S B11563325 2-[(3-bromobenzyl)oxy]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide

2-[(3-bromobenzyl)oxy]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11563325
M. Wt: 494.2 g/mol
InChI Key: ULGJYBSTTSNTMZ-SSDVNMTOSA-N
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Description

2-[(3-bromobenzyl)oxy]-N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromobenzyl)oxy]-N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of the Thiophene Moiety: The next step involves the condensation of the intermediate product with 5-bromothiophene-2-carbaldehyde. This reaction is typically catalyzed by an acid such as acetic acid and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromobenzyl)oxy]-N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atoms.

    Substitution: Substituted products with nucleophiles replacing the bromine atoms.

Scientific Research Applications

2-[(3-bromobenzyl)oxy]-N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)oxy]-N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydrazide moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromobenzyl)oxy]-N’-[(E)-(2,4-dipropoxyphenyl)methylene]benzohydrazide
  • N’-[(E)-{2-[(3-bromobenzyl)oxy]-1-naphthyl}methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

Uniqueness

2-[(3-bromobenzyl)oxy]-N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of both bromobenzyl and bromothiophene moieties, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and binding affinity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H14Br2N2O2S

Molecular Weight

494.2 g/mol

IUPAC Name

2-[(3-bromophenyl)methoxy]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H14Br2N2O2S/c20-14-5-3-4-13(10-14)12-25-17-7-2-1-6-16(17)19(24)23-22-11-15-8-9-18(21)26-15/h1-11H,12H2,(H,23,24)/b22-11+

InChI Key

ULGJYBSTTSNTMZ-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)Br)OCC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)Br)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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